N-Cyclobutyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide
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Overview
Description
N-Cyclobutyl-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide is a complex organic compound that features a spirocyclic structure This compound is part of a broader class of spiro compounds, which are characterized by a unique three-dimensional arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide typically involves a multi-step process. One common approach starts with the preparation of the spiro[chroman-2,4’-piperidin]-4-one core. This can be achieved through a condensation reaction between a chromanone derivative and a piperidine derivative under acidic conditions. The resulting spiro compound is then subjected to further functionalization to introduce the cyclobutyl and acetamide groups.
Industrial Production Methods
In an industrial setting, the production of N-Cyclobutyl-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation step, as well as the implementation of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-Cyclobutyl-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide can undergo a variety of chemical reactions, including:
Oxidation: The chroman moiety can be oxidized to form quinone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chroman moiety can yield quinone derivatives, while reduction of the piperidine ring can produce piperidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex spiro compounds.
Biology: As a probe for studying the interactions between spiro compounds and biological macromolecules.
Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, diabetes, and inflammation.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Cyclobutyl-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
N-Cyclobutyl-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide can be compared to other spiro compounds, such as:
Spiro[chroman-2,4’-piperidin]-4-one: Lacks the cyclobutyl and acetamide groups, making it less versatile.
Spiro[indoline-3,4’-piperidin]-2-one: Contains an indoline moiety instead of a chroman moiety, leading to different biological activities.
Spiro[isoquinoline-3,4’-piperidin]-2-one: Features an isoquinoline moiety, which can confer unique pharmacological properties.
The uniqueness of N-Cyclobutyl-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
N-cyclobutyl-2-spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-18(21-15-4-3-5-15)12-14-13-19(8-10-20-11-9-19)23-17-7-2-1-6-16(14)17/h1-2,6-7,14-15,20H,3-5,8-13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIHNGPQCZRZCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)CC2CC3(CCNCC3)OC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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